Magnesium;2,3,4-trihydroxybutanoate

Description

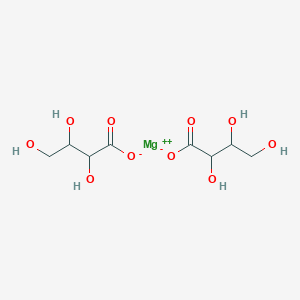

IUPAC Designation: Magnesium;(2R,3S)-2,3,4-trihydroxybutanoate

The formal name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) system is magnesium;(2R,3S)-2,3,4-trihydroxybutanoate. nih.govmedkoo.comwindows.net This nomenclature precisely describes the molecular structure, indicating that it is a magnesium salt of 2,3,4-trihydroxybutanoic acid. The (2R,3S) designation specifies the stereochemical configuration at the chiral centers of the threonate ligand. nih.govmedkoo.com

Common Academic Terminology: Magnesium L-Threonate

In academic literature and among researchers, the compound is most commonly referred to as Magnesium L-Threonate. nih.govvitaactives.com This name is a semi-systematic alternative that is widely understood and used. It is often abbreviated as MgT. fengchengroup.comchina-sinoway.com

Stereoisomeric Specificity of the L-Threonate Ligand

The "L" in L-Threonate refers to the specific stereoisomer of threonic acid. nih.govjst.go.jp Threonic acid has two chiral centers, giving rise to four possible stereoisomers: L-threonic acid, D-threonic acid, L-erythronic acid, and D-erythronic acid. Magnesium L-Threonate is specifically the magnesium salt of the L-threonic acid isomer. nih.govjst.go.jp The specific stereochemistry is (2R,3S), which is crucial for its defined chemical properties. nih.govmedkoo.com

Table 1: Compound Nomenclature

| Type | Name |

|---|---|

| IUPAC Name | magnesium;(2R,3S)-2,3,4-trihydroxybutanoate nih.govmedkoo.comwindows.net |

| Common Name | Magnesium L-Threonate nih.govvitaactives.com |

| Synonyms | L-Threonic acid magnesium salt, MgT nih.govfengchengroup.comchina-sinoway.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H14MgO10 |

|---|---|

Molecular Weight |

294.50 g/mol |

IUPAC Name |

magnesium;2,3,4-trihydroxybutanoate |

InChI |

InChI=1S/2C4H8O5.Mg/c2*5-1-2(6)3(7)4(8)9;/h2*2-3,5-7H,1H2,(H,8,9);/q;;+2/p-2 |

InChI Key |

YVJOHOWNFPQSPP-UHFFFAOYSA-L |

Canonical SMILES |

C(C(C(C(=O)[O-])O)O)O.C(C(C(C(=O)[O-])O)O)O.[Mg+2] |

Origin of Product |

United States |

Chemical Synthesis and Formulation

The production of Magnesium L-Threonate involves specific chemical reactions to yield the desired compound.

A common synthesis method starts with ascorbic acid (Vitamin C). food.gov.ukgoogle.com In a multi-step process, ascorbic acid and calcium carbonate are reacted to form calcium L-threonate. food.gov.ukfood.gov.uk This intermediate is then converted to Magnesium L-Threonate through a substitution reaction involving the addition of magnesium carbonate and oxalic acid. food.gov.ukfood.gov.uk The crude product is subsequently isolated, purified, and dried to yield Magnesium L-Threonate monohydrate as a powder. food.gov.ukfood.gov.uk

Another documented synthesis route involves the reaction of an L-threonic acid solution with an excess of magnesium oxide at 80°C. pku.edu.cnccspublishing.org.cn The L-threonic acid for this reaction is prepared through a double decomposition reaction of calcium L-threonate with oxalic acid. pku.edu.cnccspublishing.org.cn The final product is extracted with alcohol. pku.edu.cnccspublishing.org.cn

Synthetic and Biosynthetic Pathways of Magnesium;2,3,4 Trihydroxybutanoate and Its Ligand

Chemical Synthesis Methodologies for Magnesium L-Threonate

The industrial production of Magnesium L-Threonate relies on several established chemical synthesis methods. These processes are designed to ensure the formation of the specific magnesium salt of L-threonic acid, with a focus on yield and purity.

One prominent method for synthesizing Magnesium L-Threonate involves a double decomposition reaction followed by a reaction with magnesium oxide. researchgate.netpku.edu.cn This process begins with the preparation of an L-threonic acid solution. This is achieved through the double decomposition of calcium L-threonate with oxalic acid. researchgate.netpku.edu.cn In this step, oxalic acid is introduced to a solution of calcium L-threonate, leading to the precipitation of calcium oxalate, which is then removed. food.gov.uk

The resulting solution, now containing free L-threonic acid, is reacted with an excess of magnesium oxide (MgO), typically at an elevated temperature of around 80°C. researchgate.netpku.edu.cn The magnesium oxide reacts with the L-threonic acid to form Magnesium L-Threonate. The final product, a white powder, is then obtained by extracting the concentrated solution with ethanol. researchgate.netpku.edu.cn Infrared spectroscopy analysis of the product confirms that the magnesium ions coordinate with the oxygen atoms of the carboxylate group of the threonate ligand. researchgate.netpku.edu.cn

A widely utilized and economically viable industrial method synthesizes Magnesium L-Threonate using L-Ascorbic acid (Vitamin C) as a precursor and magnesium carbonate as the magnesium source. food.gov.uksmolecule.com This multi-step chemical reaction begins with the reaction of ascorbic acid and calcium carbonate in deionized water. food.gov.uk The addition of hydrogen peroxide facilitates the formation of calcium L-threonate as an intermediate. food.gov.uk

Following the formation of calcium L-threonate, a substitution reaction is initiated by adding oxalic acid and magnesium carbonate. food.gov.uk The oxalic acid causes the calcium to precipitate out of the solution as calcium oxalate, which is removed by a centrifuge. food.gov.uk The remaining aqueous solution contains Magnesium L-Threonate. food.gov.uk

Another variation of this method involves the direct reaction of ascorbic acid with heavy magnesium carbonate in the presence of an oxidant like hydrogen peroxide. google.com The molar ratios of the reactants are critical for ensuring the complete conversion of ascorbic acid to L-threonic acid, which then complexes with the magnesium ions.

Table 1: Reactants in Magnesium L-Threonate Synthesis

| Synthesis Pathway | Starting Materials | Key Reagents | Intermediate Product |

|---|---|---|---|

| Double Decomposition | Calcium L-Threonate | Oxalic Acid, Magnesium Oxide | L-Threonic Acid |

| Ascorbic Acid Precursor | L-Ascorbic Acid, Calcium Carbonate | Hydrogen Peroxide, Oxalic Acid, Magnesium Carbonate | Calcium L-Threonate |

| Direct Ascorbic Acid Reaction | L-Ascorbic Acid | Heavy Magnesium Carbonate, Hydrogen Peroxide | L-Threonic Acid |

Optimizing the yield and physical properties of Magnesium L-Threonate is crucial for its application. Oxidation and crystallization are key stages where process control significantly impacts the final product.

In syntheses starting from ascorbic acid, hydrogen peroxide is commonly used as an oxidizing agent. google.com The controlled, dropwise addition of hydrogen peroxide at a maintained temperature (e.g., 18–25°C) initiates the oxidation of ascorbic acid to form L-threonic acid. patsnap.com Following oxidation, the solution is often heated for decolorization with activated carbon. food.gov.uk

Crystallization is a critical final step to isolate the product and enhance its bulk and packed density, which is important for applications like capsule formulation. patsnap.com After the reaction mixture is filtered and concentrated, the pH is adjusted (e.g., to 3.5-3.7). google.compatsnap.com The concentrated solution is then added to an ethanol-water mixture, often containing seed crystals, under micro-reflux conditions. google.com This controlled crystallization technique improves the bulk density to over 0.6 g/cm³ and the packed density to over 0.9 g/cm³. google.compatsnap.com The solid salt is then centrifuged and dried to yield the final Magnesium L-Threonate monohydrate. food.gov.uk

Biosynthesis and Natural Occurrence of L-Threonic Acid

L-Threonic acid, the ligand in Magnesium L-Threonate, is not only synthesized chemically but is also found in nature as a metabolic byproduct.

L-Threonic acid is recognized as a natural metabolite of the catabolism (breakdown) of L-Ascorbic acid (Vitamin C). smolecule.comwikipedia.orghmdb.ca This process occurs in various organisms, including plants and animals. nih.govkarger.com When L-Ascorbic acid is oxidized, it can degrade into several products, one of which is L-Threonic acid. karger.com In plants, early research identified that L-ascorbic acid catabolism leads to the formation of both oxalic acid and L-threonic acid. nih.gov It is considered a normal component found in human blood. hmdb.ca

The formation of L-Threonic acid from L-Ascorbic acid follows a specific biochemical pathway. Seminal studies in geraneaceous plants demonstrated that the cleavage of the L-Ascorbic acid molecule between carbon atoms 2 and 3 results in two fragments. nih.gov The fragment containing carbon atoms 1 and 2 forms oxalic acid, while the four-carbon fragment, comprising carbons 3 through 6, forms L-Threonic acid. nih.gov

Research using radiolabelled L-ascorbic acid in plants like Pelargonium crispum (lemon geranium) and Rumex x acutus (sorrel) confirmed this pathway. nih.govresearchgate.netebi.ac.uk These studies showed the formation of L-[14C]threonate after feeding the plants with L-[U-14C]ascorbic acid, consistent with the formation of L-threonate from carbons three through six of the L-ascorbic acid molecule. nih.govresearchgate.netebi.ac.uk

Table 2: Compounds Mentioned in this Article

| Compound Name | Chemical Formula |

|---|---|

| Magnesium;2,3,4-trihydroxybutanoate | Mg(C₄H₇O₅)₂ |

| Magnesium L-Threonate | Mg(C₄H₇O₅)₂ |

| L-Threonic Acid | C₄H₈O₅ |

| Magnesium Oxide | MgO |

| Calcium L-Threonate | Ca(C₄H₇O₅)₂ |

| Oxalic Acid | C₂H₂O₄ |

| L-Ascorbic Acid | C₆H₈O₆ |

| Magnesium Carbonate | MgCO₃ |

| Hydrogen Peroxide | H₂O₂ |

| Calcium Carbonate | CaCO₃ |

| Calcium Oxalate | CaC₂O₄ |

| Ethanol | C₂H₅OH |

Natural Occurrence in Botanical Species

The ligand of the subject compound, 2,3,4-trihydroxybutanoic acid (commonly known as threonic acid), is a naturally occurring compound found in various plant species. Research has identified its presence in the leaves of Pelargonium crispum (lemon geranium) and Rumex x acutus (sorrel). nih.govresearchgate.net In these plants, L-threonic acid is a product of the metabolism of L-ascorbic acid (Vitamin C). nih.govresearchgate.net

Studies involving the feeding of L-[U-14C]ascorbic acid to detached leaves of both Pelargonium crispum and Rumex x acutus have demonstrated the formation of L-[14C]threonate. nih.govresearchgate.net This suggests a biosynthetic pathway where ascorbic acid undergoes cleavage between the second and third carbon atoms, yielding oxalic acid (from carbons 1 and 2) and L-threonic acid (from carbons 3 through 6). nih.govfrontiersin.org

In Pelargonium crispum, the formed L-threonate can be further oxidized to L-tartrate. nih.govresearchgate.net Conversely, in Rumex x acutus, L-threonate is primarily metabolized into carbon dioxide, sucrose, and other products of carbohydrate metabolism, with negligible formation of tartrate. nih.govresearchgate.net The degradation of ascorbate (B8700270) to threonate is not limited to these species and has been observed in others, such as in tomato, where the main degradation products include oxalic acid and threonic acid. frontiersin.org

The following table summarizes the key findings regarding the natural occurrence and biosynthesis of L-threonic acid in the specified botanical species.

| Botanical Species | Precursor | Key Findings | Reference |

| Pelargonium crispum (Lemon Geranium) | L-Ascorbic Acid | L-threonic acid is a natural constituent. It is formed from the metabolism of L-ascorbic acid and can be further oxidized to L-tartaric acid. | nih.govresearchgate.net |

| Rumex x acutus (Sorrel) | L-Ascorbic Acid | L-threonic acid is a natural constituent formed from L-ascorbic acid. It is further metabolized to CO2 and other carbohydrates. | nih.govresearchgate.net |

Potential Derivation from Glycated Proteins

Beyond its botanical origins, 2,3,4-trihydroxybutanoic acid (in its erythronic acid form) has been identified as a potential product derived from the degradation of glycated proteins. hmdb.cafoodb.calmdb.ca Glycation is a non-enzymatic reaction between proteins and sugars, leading to the formation of advanced glycation end-products (AGEs). The proteolysis of these modified proteins can release various adducts, including oxidized and glycated amino acids. nih.gov

One such product is a DOLD (3-deoxyglucosone-derived lysine (B10760008) dimer), which contains a 2,3,4-trihydroxybutyl moiety attached to an imidazolium (B1220033) ring formed from two lysine residues. mdpi.com The breakdown of such cross-linked structures could potentially yield 2,3,4-trihydroxybutanoic acid.

Furthermore, erythronic acid has been found in various human biological fluids, including urine, plasma, cerebrospinal fluid, and synovial fluid. hmdb.cafoodb.ca Its presence is suggested to be a result of the degradation of glycated proteins or the breakdown of ascorbic acid. hmdb.cafoodb.calmdb.ca For instance, the degradation of hyaluronic acid, a polysaccharide found in synovial fluid, particularly in conditions like rheumatoid arthritis, can lead to the formation of erythronic acid through the oxidation of its N-acetyl-D-glucosamine constituent. hmdb.calmdb.ca

The table below outlines the potential derivation of 2,3,4-trihydroxybutanoate from glycated proteins.

| Source | Process | Resulting Moiety/Compound | Reference |

| Glycated Proteins | Degradation of Advanced Glycation End-products (AGEs) | 2,3,4-trihydroxybutyl moiety in DOLD (3-deoxyglucosone-derived lysine dimer) | mdpi.com |

| Glycated Proteins / Ascorbic Acid | Degradation | Erythronic acid (a stereoisomer of threonic acid) found in human biofluids | hmdb.cafoodb.calmdb.ca |

Biochemical Metabolism and Interconversions of the Threonate Ligand

Catabolism of L-Threonic Acid in Biological Systems

The breakdown of L-threonic acid follows distinct pathways in different organisms, highlighting the adaptability of metabolic networks. In plants, two notable pathways are the conversion to L-tartrate and decarboxylation to smaller carbon compounds.

In certain plant species, such as the lemon geranium (Pelargonium crispum), L-threonic acid serves as a direct precursor to L-tartaric acid. biorxiv.org Studies utilizing radiolabeled L-[U-¹⁴C]threonate on detached leaves of P. crispum have demonstrated a direct oxidation of L-threonate to L-tartrate. nih.govresearchgate.net This conversion establishes L-threonic acid as a key intermediate in the metabolic route from ascorbic acid to tartaric acid within the Geraniaceae family. biorxiv.orgwikipedia.org

Table 1: Catabolism of L-Threonic Acid in Pelargonium crispum

| Starting Compound | Key Process | Primary Product | Plant Species | Reference |

| L-Threonic Acid | Oxidation | L-Tartaric Acid | Pelargonium crispum | nih.govresearchgate.net |

In contrast to its fate in Pelargonium, the catabolism of L-threonic acid in other plants, such as those from the Rumex genus, follows a decarboxylation pathway. biorxiv.org In detached leaves of Rumex acutus, the metabolism of L-[U-¹⁴C]threonate results in the release of ¹⁴CO₂. nih.gov This decarboxylation accounts for as much as 25% of the metabolized L-threonate. biorxiv.org The primary three-carbon product of this reaction is glycerate, indicating a shortening of the carbon chain. nih.gov

Table 2: Catabolism of L-Threonic Acid in Rumex acutus

| Starting Compound | Key Process | Products | Plant Species | Percentage of Metabolized L-Threonate as CO₂ | Reference |

| L-Threonic Acid | Decarboxylation | Carbon Dioxide (CO₂), Glycerate | Rumex acutus | ~25% | nih.gov |

L-threonic acid can be channeled into central carbohydrate metabolism, allowing its carbon skeleton to be utilized for energy or biosynthesis. In some bacteria, L-threonate can be used as the sole carbon source by being converted into dihydroxyacetone phosphate (B84403) (DHAP), a key intermediate in the glycolysis pathway. biorxiv.orgresearchgate.net This multi-step enzymatic process involves the phosphorylation of L-threonate, followed by oxidative decarboxylation to a three-carbon intermediate that enters glycolysis. Research in the plant Arabidopsis thaliana suggests a similar conserved metabolic route, with a single protein containing domains homologous to the three enzymes responsible for this pathway in bacteria. biorxiv.orgresearchgate.net This protein, designated as L-threonate metabolizing domains (LTD), is essential for L-threonate metabolism in Arabidopsis. researchgate.netbiorxiv.org

Involvement of Threonic Acid in Metabolic Pathways

Beyond its catabolism, threonic acid is a recognized metabolite in broader metabolic networks, most notably in the metabolism of ascorbic acid and its presence in various bodily fluids.

L-threonic acid is a key participant in the ascorbate (B8700270) and aldarate metabolism pathway. wikipedia.org A pivotal enzyme in this pathway is L-threonate 3-dehydrogenase (EC 1.1.1.129). wikipedia.orgontosight.ai This enzyme catalyzes the NAD⁺-dependent oxidation of L-threonate to 3-dehydro-L-threonate. wikipedia.org This reaction is a critical step in the breakdown of L-threonic acid. ontosight.ai The systematic name for this enzyme is L-threonate:NAD⁺ 3-oxidoreductase. wikipedia.org

L-threonic acid is an endogenous compound found in various human biofluids, indicating its role as a natural metabolite. researchgate.netnih.gov Its presence has been confirmed and quantified in plasma, aqueous humor, and urine, and it has also been identified in the brain. researchgate.netnih.govnih.govresearchgate.netnih.govnih.gov The levels of L-threonic acid can vary, and its quantification in these fluids is an area of active research.

Table 3: Reported Concentrations of L-Threonic Acid in Human Biofluids

| Biofluid | Reported Concentration Range | Method of Detection | Reference |

| Plasma | 0.25-50 µg/mL | HPLC-MS/MS | researchgate.netnih.gov |

| Normal Range: 3.8 ± 0.4 µg/mL | Gas Chromatography-Mass Spectrometry | researchgate.net | |

| Aqueous Humor | Identified as a normal component | Gas Chromatography/Mass Spectrometry | researchgate.netnih.gov |

| Urine | 2.5-500 µg/mL | HPLC-MS/MS | researchgate.netnih.gov |

| Brain | Identified as a naturally occurring metabolite | Inferred from CSF studies and animal models | nih.govnih.govnih.gov |

Association with Broader Metabolomic Profiles

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has identified threonate as a metabolite of interest in various physiological and pathological states.

Research Findings from Metabolomic Studies

Untargeted metabolomics has revealed associations between threonate levels and physical activity, ischemic stroke, and traumatic brain injury.

A study on the metabolic profiles associated with physical activity in adult men found that individuals who exercised at a frequency of three or more times per week showed higher abundances of threonate compared to those who did not exercise. nih.govplos.org However, this association was not found to be significant in African American participants when analyzed separately. nih.govplos.org

In the context of ischemic stroke, a metabolomic study identified threonate as one of the predictive metabolites for male ischemic stroke patients. mdpi.com

Furthermore, a study investigating post-traumatic cognitive impairments identified 2,3,4-trihydroxybutyrate (an alternative name for threonate) as part of a biomarker panel of nine serum metabolites that could discriminate between traumatic brain injury (TBI) patients with and without cognitive impairment and healthy controls. nih.gov This suggests an alteration in metabolic pathways involving threonate following TBI. nih.gov

Interactive Data Table: Threonate in Metabolomic Studies

| Condition Studied | Population | Key Finding Regarding Threonate |

| Physical Activity | White and African American Men | Higher abundance in individuals exercising ≥3 times/week in the pooled sample. nih.govplos.org |

| Ischemic Stroke | Male Patients | Identified as a predictive metabolite for ischemic stroke. mdpi.com |

| Traumatic Brain Injury | Patients with and without cognitive impairment | Part of a biomarker panel distinguishing between TBI patients and healthy controls. nih.gov |

Molecular and Cellular Mechanisms of Action

Fundamental Roles of Magnesium in Cellular Biochemistry

Cofactor for Enzymatic Reactions

Magnesium's role as an enzymatic cofactor is central to cellular metabolism. It is indispensable for reactions involving adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. droracle.ainih.govlardbucket.org Magnesium stabilizes the ATP molecule, forming a complex (Mg-ATP) that is the true substrate for many enzymes, including kinases and ATPases. numberanalytics.com This function is critical for:

ATP Metabolism: Magnesium is essential for both the synthesis and hydrolysis of ATP. numberanalytics.com It is required for the activity of ATP synthase, the enzyme that generates ATP during oxidative phosphorylation. numberanalytics.com

DNA and RNA Synthesis: The synthesis of DNA and RNA, the blueprints of life, is dependent on magnesium. nih.govdroracle.ainih.gov DNA and RNA polymerases, the enzymes that build these nucleic acid chains, require magnesium for their catalytic activity. numberanalytics.com

Protein Synthesis: The production of proteins, the workhorses of the cell, is another magnesium-dependent process. nih.govdroracle.ainih.gov Ribosomes, the cellular machinery for protein synthesis, require magnesium for their structural integrity and function. researchgate.net

Table 1: Examples of Magnesium-Dependent Enzymes

| Enzyme | Function |

| Hexokinase | Initiates glycolysis by phosphorylating glucose. numberanalytics.com |

| Pyruvate kinase | Catalyzes the final, energy-yielding step of glycolysis. numberanalytics.com |

| DNA Polymerase | Replicates and repairs DNA. numberanalytics.com |

| RNA Polymerase | Synthesizes RNA from a DNA template. numberanalytics.com |

| Na+/K+-ATPase | Maintains the sodium and potassium gradients across the cell membrane, crucial for nerve and muscle function. numberanalytics.com |

| Ca2+-ATPase | Pumps calcium out of the cytoplasm, regulating intracellular calcium levels. numberanalytics.com |

Modulation of Ion Channels and Transporters

Magnesium plays a critical role in regulating the flow of ions across cell membranes by modulating the activity of various ion channels and transporters. researchgate.netannualreviews.org This function is essential for maintaining cellular excitability and signaling. Magnesium can directly block some ion channels, such as certain types of potassium and calcium channels, influencing processes like nerve impulse transmission and muscle contraction. annualreviews.org It also indirectly affects ion transport by being a necessary cofactor for ATP-dependent ion pumps, like the Na+/K+-ATPase. numberanalytics.comannualreviews.org Furthermore, specific magnesium transporters, such as TRPM6, TRPM7, and MagT1, are responsible for maintaining cellular magnesium homeostasis. researchgate.netfrontiersin.org

Regulation of Intracellular Calcium and pH Homeostasis

Magnesium is a key player in maintaining the delicate balance of intracellular calcium and pH. It acts as a natural calcium antagonist, competing with calcium for binding sites on various proteins and channels. droracle.aimdpi.com This competition helps to prevent excessive calcium influx and intracellular calcium overload, which can be toxic to cells. mdpi.com For instance, magnesium can inhibit calcium release from the endoplasmic reticulum via IP3 and ryanodine (B192298) receptors. mdpi.com

The regulation of intracellular pH is also influenced by magnesium. For example, the activity of the Na+/H+ exchanger, a key regulator of intracellular pH, can be modulated by intracellular magnesium levels. nih.gov

Role in Oxidative Phosphorylation and Energy Generation

Mitochondria, the powerhouses of the cell, rely heavily on magnesium for efficient energy production through oxidative phosphorylation. benatur.eunih.gov Magnesium is a crucial cofactor for several key enzymes in the Krebs cycle (citric acid cycle), including isocitrate dehydrogenase and α-ketoglutarate dehydrogenase. benatur.eunih.gov Furthermore, the final and most productive phase of cellular respiration, oxidative phosphorylation, requires magnesium for the proper structure and function of ATP synthase, the enzyme complex that generates the vast majority of ATP. benatur.eunih.gov A deficiency in magnesium can impair these processes, leading to reduced ATP production and cellular energy deficits. benatur.eu

Structural Contributions to Macromolecules

Beyond its catalytic and regulatory roles, magnesium contributes to the structural integrity of essential macromolecules. mdpi.com It helps to stabilize the structure of nucleic acids (DNA and RNA) by neutralizing the negative charges of the phosphate (B84403) backbone. mdpi.comeurekalert.orgsciencedaily.com This stabilization is critical for the proper folding and function of these molecules. eurekalert.orgsciencedaily.com Similarly, magnesium is important for the structure of ribosomes, the cellular machinery responsible for protein synthesis. researchgate.net It is also involved in maintaining the stability of cell membranes. researchgate.net

Role of L-Threonate in Intracellular Magnesium Dynamics

The L-threonate component of Magnesium L-threonate plays a unique and crucial role in enhancing the intracellular concentration of magnesium, particularly within brain cells. nutraceuticalsworld.comnih.govresearchgate.net Research suggests that L-threonate can facilitate the transport of magnesium across the blood-brain barrier and into neurons. globalrph.comnutraceuticalsworld.com

Studies have shown that L-threonate is naturally present in cerebrospinal fluid (CSF), and oral administration of Magnesium L-threonate leads to an elevation of L-threonate levels in the CSF. nih.govresearchgate.net In cultured hippocampal neurons, treatment with L-threonate has been observed to directly increase intracellular magnesium concentrations. nih.govresearchgate.net The proposed mechanism for this effect involves the mediation of glucose transporters (GLUTs). nih.govresearchgate.net

By increasing intracellular magnesium levels, L-threonate indirectly influences the vast array of magnesium-dependent processes within the neuron. This includes the upregulation of NR2B-containing NMDA receptors, an increase in mitochondrial membrane potential, and a higher density of functional synapses. nih.govresearchgate.net These effects are believed to be unique to L-threonate, as other common magnesium anions have not demonstrated the same results. nih.govresearchgate.net

Table 2: Investigated Effects of L-Threonate on Neuronal Magnesium Dynamics

| Finding | Investigated Model | Reference |

| Oral treatment with L-TAMS elevated CSF threonate. | Rats | nih.govresearchgate.net |

| Threonate treatment directly induced an increase in intracellular Mg2+ concentration. | Cultured hippocampal neurons | nih.govresearchgate.net |

| Elevating threonate upregulated expression of NR2B-containing NMDAR. | Neuronal cultures | nih.govresearchgate.net |

| Elevating threonate boosted mitochondrial membrane potential. | Neuronal cultures | nih.govresearchgate.net |

| Elevating threonate increased functional synapse density. | Neuronal cultures | nih.govresearchgate.net |

| Threonate's effects were mediated through glucose transporters (GLUTs). | Mechanistic studies | nih.govresearchgate.net |

| Threonate was effective at upregulating synapse density. | Human neural stem cell-derived neurons | nih.gov |

In essence, the L-threonate component of Magnesium L-threonate acts as a key to unlock the full potential of magnesium within the brain by facilitating its entry into neurons and thereby modulating the intricate molecular and cellular machinery that underpins neuronal health and function.

An In-depth Look at the Neuro-Cellular Impact of Magnesium;2,3,4-trihydroxybutanoate

A detailed examination of the molecular and cellular mechanisms of action of Magnesium;2,3,4-trihydroxybutanoate, also known as Magnesium L-threonate, reveals its significant influence on neuronal health and function. This compound has been the subject of extensive research for its potential to enhance cognitive abilities by modulating key cellular processes within the brain.

Magnesium;2,3,4-trihydroxybutanoate operates through a series of intricate molecular and cellular pathways that collectively contribute to its effects on the nervous system. These mechanisms primarily revolve around its ability to increase magnesium ion concentrations within neurons and its subsequent impact on synaptic function and plasticity.

Promotion of Magnesium Ion Influx into Cells

A key characteristic of Magnesium;2,3,4-trihydroxybutanoate is its ability to effectively elevate intracellular magnesium levels. nih.govfrontiersin.org The L-threonate component of the molecule plays a crucial role in facilitating the transport of magnesium ions into neuronal cells. nih.govresearchgate.net Studies have shown that treatment with L-threonate directly leads to an increase in the concentration of intracellular magnesium in cultured hippocampal neurons. nih.govresearchgate.net This enhanced influx of magnesium ions is fundamental to the compound's downstream effects on neuronal signaling and plasticity. nih.gov In fact, research indicates that L-threonate promotes the influx of magnesium into cells, thereby enhancing the intracellular bioavailability of its conjugated compound. frontiersin.orgresearchgate.net

Mediation of Effects Through Glucose Transporters (GLUTs)

The mechanism by which L-threonate facilitates magnesium entry into brain cells is linked to glucose transporters (GLUTs). nih.govresearchgate.net The L-threonate component can utilize these transporters, which are abundant in the blood-brain barrier, to act as a carrier for magnesium. therascience.comnutraceuticalbusinessreview.com This unique transport mechanism allows for more efficient passage of magnesium across the blood-brain barrier and into the cerebrospinal fluid and neurons. therascience.comnutritionaloutlook.comlifestylematrix.com This process is concentration-dependent, with L-threonate associating with GLUT 1 receptors on the choroidal epithelial cells of the blood-brain barrier and subsequently with GLUT 3 receptors to enhance magnesium transportation into neuronal cells. lifestylematrix.com

Impact on Neuronal Plasticity and Synaptic Function

The elevation of intraneuronal magnesium by Magnesium;2,3,4-trihydroxybutanoate has profound implications for neuronal plasticity and synaptic function. These effects are particularly evident in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex.

Enhancement of Synapse Density and Plasticity in Specific Brain Regions

Research has consistently demonstrated that Magnesium;2,3,4-trihydroxybutanoate enhances synapse density and plasticity in key areas of the brain. nutraceuticalsworld.comfrontiersin.org Studies in animal models have shown a significant increase in synaptic density in the hippocampus and prefrontal cortex following supplementation. frontiersin.orgjneurosci.org This increase in synaptic connections is associated with improved cognitive functions, including learning and memory. frontiersin.orgnih.gov For instance, rats treated with this magnesium compound exhibited a higher density of synaptophysin- and synaptobrevin-positive puncta, which are markers for synapses, in the DG and CA1 subregions of the hippocampus. nih.gov This structural enhancement of synaptic connections is believed to be a primary contributor to the observed cognitive benefits. nutraceuticalsworld.comfrontiersin.org Furthermore, elevating brain magnesium with this compound has been shown to enhance synaptic plasticity in the hippocampus. jneurosci.orgnih.gov

Upregulation of NR2B-Containing NMDA Receptors and Downstream Signaling

Magnesium;2,3,4-trihydroxybutanoate influences synaptic function by upregulating the expression of NR2B-containing N-methyl-D-aspartate (NMDA) receptors. nih.govresearchgate.netnih.gov These receptors are critical for synaptic plasticity and memory formation. mit.edu By increasing the number of these specific NMDA receptors, the compound enhances downstream signaling pathways. nih.gov This upregulation leads to an enhancement of synaptic plasticity induced by correlated inputs. nih.govmit.edu The activation of these receptors is a key mechanism through which the compound is thought to improve memory and cognitive function. researchgate.net

Effects on Presynaptic Release Sites and Probability

Influence on Mitochondrial Membrane Potential (ΔΨm)

Interactive Data Table: Summary of Research Findings

| Mechanism | Key Findings | Brain Regions Affected | References |

| Promotion of Magnesium Ion Influx | L-threonate directly induces an increase in intracellular Mg2+ concentration. | Hippocampal neurons | nih.govfrontiersin.orgresearchgate.net |

| Mediation via Glucose Transporters | L-threonate utilizes GLUTs to cross the blood-brain barrier. | Blood-Brain Barrier, Neurons | nih.govresearchgate.nettherascience.comnutraceuticalbusinessreview.comlifestylematrix.com |

| Enhancement of Synapse Density | Increased density of synaptophysin/synaptobrevin-positive puncta. | Hippocampus (DG, CA1), Prefrontal Cortex | frontiersin.orgjneurosci.orgnih.gov |

| Upregulation of NMDA Receptors | Increased expression of NR2B-containing NMDA receptors. | Hippocampus, Prefrontal Cortex | nih.govresearchgate.netjneurosci.orgnih.gov |

| Presynaptic Modulation | Increased number of functional presynaptic release sites with reduced release probability. | Hippocampal synapses | nih.govnih.gov |

| Mitochondrial Function | Boosted mitochondrial membrane potential (ΔΨm). | Neuronal cultures | nih.govresearchgate.net |

Impact on Neuronal Plasticity and Synaptic Function

Modulation of Short-Term Synaptic Facilitation and Long-Term Potentiation

Research indicates that elevating brain magnesium levels through the administration of Magnesium L-threonate enhances fundamental mechanisms of synaptic plasticity. nih.govelsevierpure.comresearchgate.nettau.ac.il In studies involving rats, treatment with MgT led to a notable improvement in both short-term synaptic facilitation and long-term potentiation (LTP), which are cellular processes crucial for learning and memory. nih.govelsevierpure.comsigmaaldrich.com

Functionally, the increased magnesium concentration appears to reconfigure synaptic transmission. It has been observed to increase the number of functional presynaptic release sites while simultaneously reducing their probability of release. nih.govelsevierpure.com This change results in a selective enhancement of synaptic transmission for burst inputs. nih.govelsevierpure.com This synaptic reconfiguration, combined with an upregulation of NMDA receptors containing the NR2B subunit and their downstream signaling pathways, leads to enhanced synaptic plasticity. nih.govelsevierpure.com These findings suggest that an increase in brain magnesium directly improves the cellular basis for learning and memory. nih.govelsevierpure.comsigmaaldrich.com Furthermore, long-term administration of MgT in older animals has been shown to improve impaired memory functions, including short-term facilitation and long-term synaptic potentiation, by increasing both magnesium levels and the density of hippocampal synapses. researchgate.net

Neurobiological and Biochemical Modulations

Enhancement of Cholinergic System Function

Magnesium L-threonate has been identified as a particularly effective salt for strengthening the cholinergic system. nih.gov Comparative studies in rats have shown that MgT is more effective than other magnesium salts, such as magnesium chloride and magnesium sulphate, at enhancing cholinergic function and improving brain-related functions. nih.govhedberginstitute.comcasi.org The mechanism is thought to involve the activation of N-methyl-D-aspartate (NMDA) receptors, which in turn enhances the cholinergic system, leading to increased synaptic density and improved memory. frontiersin.org This suggests a synergistic effect between the magnesium ion and the L-threonate component. casi.orgfrontiersin.org

Attenuation of Oxidative Stress and Reactive Oxygen Species Production

Magnesium L-threonate demonstrates significant neuroprotective effects by mitigating oxidative stress. nih.govnih.gov Oxidative stress, characterized by the excessive production of reactive oxygen species (ROS), is a key factor in neuronal damage and the pathology of neurodegenerative diseases. nih.govnih.gov

In laboratory settings, MgT has been shown to protect against oxidative stress injury. nih.govwjgnet.com In a study using HT22 cells (a line of mouse hippocampal cells) exposed to amyloid-β (Aβ) peptides, MgT treatment effectively suppressed cellular injury by increasing cell viability and blocking the formation of ROS. nih.govwjgnet.com It also downregulated the expression of hypoxia-inducible factor-1α (HIF-1α), a protein implicated in the oxidative stress response. nih.govwjgnet.com Similarly, in a mouse model of Alzheimer's disease, MgT administration inhibited the upregulation of proteins associated with oxidative stress, such as NADPH oxidase 4 (NOX4). nih.govresearchgate.net These findings indicate that MgT helps to reduce the damaging effects of oxidative stress on neurons. researchgate.netfrontiersin.org

Table 1: Effect of Magnesium L-threonate on Oxidative Stress Markers

| Model | Marker | Effect of MgT Treatment | Reference |

|---|---|---|---|

| Aβ-treated HT22 Cells | Reactive Oxygen Species (ROS) | Decreased formation | nih.govwjgnet.com |

| Aβ-treated HT22 Cells | Hypoxia-inducible factor-1α (HIF-1α) | Downregulated expression | nih.govwjgnet.com |

| Alzheimer's Disease Mouse Model | NADPH oxidase 4 (NOX4) | Inhibited upregulation | nih.govresearchgate.net |

Modulation of Neuroinflammation (e.g., TNF-α, IL-1β expression)

Magnesium L-threonate plays a role in modulating neuroinflammatory processes. rupahealth.comnih.gov It has been shown to reduce the levels of pro-inflammatory cytokines, which are key mediators in the inflammatory response within the brain. nih.govtandfonline.com Specifically, research has demonstrated that MgT can decrease the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). researchgate.nettandfonline.com

Influence on Amyloid-Beta (Aβ) Formation and Associated Pathologies

Magnesium L-threonate has shown potential in influencing the pathological hallmarks of Alzheimer's disease, particularly those related to amyloid-beta (Aβ). indexcopernicus.com Preclinical studies suggest that MgT treatment can suppress the formation of Aβ plaques. alzdiscovery.org

Research on mouse models of Alzheimer's disease indicates that MgT can inhibit the upregulation of Aβ₁₋₄₂ protein expression in the hippocampus. nih.gov The mechanism appears to involve the modulation of enzymes responsible for producing Aβ. frontiersin.orgscirp.org For instance, MgT has been found to suppress the activity of γ-secretase, a key enzyme in the generation of Aβ, by decreasing the expression of its components, such as presenilin enhancer 2 (PEN2) and nicastrin (NCT). frontiersin.org Furthermore, MgT has been shown to reduce the processing of amyloid precursor protein (APP) into its pathogenic Aβ form. alzdiscovery.org By mitigating Aβ formation and aggregation, MgT may help to alleviate the associated neurotoxicity and neuronal apoptosis. nih.govresearchgate.net

Table 2: Impact of Magnesium L-threonate on Amyloid-Beta Pathology

| Effect | Mechanism | Model System | Reference |

|---|---|---|---|

| Suppressed Aβ plaque formation | Reduced APP processing into Aβ | In cell culture | alzdiscovery.org |

| Inhibited upregulation of Aβ₁₋₄₂ | Downregulation of protein expression | Alzheimer's Disease Mouse Model | nih.gov |

| Decreased γ-secretase activity | Suppressed expression of PEN2 and NCT | In vitro and in vivo models | frontiersin.org |

Role in Neuronal Cell Differentiation from Neural Stem Cells

Magnesium L-threonate has been found to influence the fate of neural stem cells (NSCs), which are capable of self-renewal and differentiation into the primary neural lineages: neurons and glial cells (astrocytes and oligodendrocytes). nih.govnih.gov Studies have shown that elevating magnesium concentrations promotes the differentiation of NSCs into neurons while simultaneously suppressing their differentiation into glial cells. nih.govfrontiersin.org

In-vitro experiments with primary cultured adult mouse neural progenitor cells demonstrated that treatment with elevated magnesium significantly increased the percentage of cells that became neurons (Tuj1-positive cells). nih.govfrontiersin.org Conversely, the percentage of cells that differentiated into astrocytes (GFAP-positive cells) decreased. nih.govfrontiersin.org This effect appears to be mediated through the activation of key signaling pathways, such as the ERK/CREB pathway, which are known to be involved in cell growth and proliferation. frontiersin.orgen-journal.org Furthermore, dietary supplementation with MgT has been shown to increase the number of hippocampal NSCs in both young and aged mice, suggesting a role in maintaining the brain's capacity for neurogenesis. nih.gov

Interactions with Integrin Binding and FAK-Related Signaling Pathways

Magnesium ions are critical for the function of integrins, a family of transmembrane receptors that mediate cell adhesion to the extracellular matrix (ECM). nih.gov This interaction is fundamental for various cellular processes, including migration, proliferation, and differentiation. The binding of magnesium to integrins directly influences their conformation and affinity for ECM ligands, such as collagen and fibronectin. rutgers.edunih.gov

Integrin activation is a key step in initiating intracellular signaling cascades. One of the primary pathways activated upon integrin-ligand binding is the Focal Adhesion Kinase (FAK) signaling pathway. nih.gov FAK, a non-receptor tyrosine kinase, is a central molecule in focal adhesions, which are large protein complexes that form at the site of integrin-mediated cell-matrix contact.

Key Research Findings:

Magnesium as a Dual-Function Modulator: Research has shown that Mg²⁺ acts as both a structural anchor and a dynamic switch for integrin domains. nih.govrutgers.edu Specifically, Mg²⁺ binding to the α1β1 integrin I domain induces conformational changes that are crucial for collagen binding. rutgers.edu This suggests that magnesium is not merely a passive cofactor but an active regulator of integrin function.

Activation of FAK Signaling: The binding of magnesium to integrins promotes the autophosphorylation and activation of FAK. researchgate.netnih.gov Activated FAK then serves as a scaffold for numerous signaling proteins, leading to the activation of downstream pathways, including the ERK/MAPK and PI3K/Akt pathways, which are involved in cell survival, growth, and motility. nih.govmdpi.com Studies in osteoblasts have demonstrated that magnesium ions promote cell adhesion and differentiation through the integrin α2β1-FAK-ERK1/2 signaling pathway. nih.gov

Influence on Cell Migration: The concentration of extracellular magnesium can modulate integrin-mediated cell migration. For instance, in melanoma cells, increasing Mg²⁺ concentrations enhanced migration on type IV collagen, an effect that was inhibited by antibodies against integrin subunits. nih.gov This highlights the direct role of magnesium-integrin interactions in cellular motility.

Synergistic Effects: The L-threonate component of Magnesium;2,3,4-trihydroxybutanoate may contribute to these effects by enhancing the bioavailability of magnesium to the cells. nih.govresearchgate.net Studies have suggested a synergistic effect between L-threonate and magnesium, although the precise mechanisms of this synergy are still under investigation. nih.gov

Table 1: Influence of Magnesium on Integrin and FAK Signaling

| Cellular Component | Effect of Magnesium (Mg²⁺) | Downstream Consequences | Supporting Evidence |

|---|---|---|---|

| Integrin α1β1 I domain | Functions as a structural anchor and dynamic switch, inducing conformational changes. nih.govrutgers.edu | Facilitates binding to collagen and allosteric rearrangement to a high-affinity state. nih.gov | Nuclear magnetic resonance-based relaxation experiments, isothermal titration calorimetry, and adhesion assays. rutgers.edu |

| Integrin-mediated cell migration | Promotes cell migration on type IV collagen in a concentration-dependent manner. nih.gov | Modulates melanoma cell motility. nih.gov | Transmembrane migration assays (modified Boyden chambers) and time-lapse video image analysis. nih.gov |

| Focal Adhesion Kinase (FAK) | Promotes activation (autophosphorylation). nih.gov | Activates downstream signaling pathways like ERK/MAPK and PI3K/Akt, leading to enhanced cell adhesion, proliferation, and differentiation. nih.govmdpi.com | Western blot analysis of protein expression in osteoblasts. nih.gov |

| Osteoblast activity | In combination with Type I collagen, up-regulates the expression of integrin α2, integrin β1, FAK, and ERK1/2. nih.gov | Promotes the proliferation and differentiation of osteoblasts. nih.gov | MTT assay, alkaline phosphatase activity, Alizarin red staining, and gene expression analysis. nih.gov |

Competition with Calcium Ions for Protein and Membrane Binding Sites

Magnesium and calcium (Ca²⁺) are both divalent cations that play essential, yet often opposing, roles in cellular physiology. Due to their similar charge and size, they can compete for the same binding sites on proteins and biological membranes, leading to significant regulatory effects. ontosight.ai

Competition at the Protein Level:

Many proteins that bind calcium also have an affinity for magnesium, although often to a lesser extent. nih.gov This competition is a critical mechanism for modulating the activity of various enzymes and signaling proteins.

Enzyme Regulation: In numerous enzymatic reactions, Ca²⁺ acts as an activator, while Mg²⁺ can be inhibitory. For example, in the case of transglutaminase 2, a Ca²⁺-dependent enzyme, Mg²⁺ competitively binds to the calcium-binding sites, thereby inhibiting its transamidase activity. nih.gov

EF-Hand Proteins: In calcium-binding proteins containing EF-hand motifs, such as calmodulin and troponin C, there is a clear selectivity for Ca²⁺ over Mg²⁺ despite the higher concentration of intracellular Mg²⁺. pnas.org This selectivity is crucial for the precise regulation of calcium signaling. The structural basis for this selectivity lies in the "many-body polarization effect," where the smaller ionic radius of Mg²⁺ leads to a higher energetic cost upon binding to the densely packed carboxylate groups in the binding pocket compared to the larger Ca²⁺ ion. nih.govpnas.org

Troponin C: In the context of muscle contraction, troponin C has distinct binding sites for Ca²⁺ and Mg²⁺. There are high-affinity sites that can bind either ion competitively and lower-affinity sites that are specific to Ca²⁺. ucla.edu The binding of Ca²⁺ to its specific sites triggers the conformational changes that lead to muscle contraction, and this process is modulated by the background concentration of Mg²⁺. ontosight.aiucla.edu

Competition at the Membrane Level:

Both Mg²⁺ and Ca²⁺ can bind to the negatively charged phosphate and carboxylate head groups of phospholipids (B1166683) in cell membranes, thereby stabilizing the membrane structure. wikipedia.org This interaction can influence membrane fluidity, permeability, and the function of membrane-bound proteins.

Ion Channel Regulation: The competition between Mg²⁺ and Ca²⁺ is particularly important in the regulation of ion channels. For example, Mg²⁺ is a well-known blocker of the NMDA receptor channel, a type of glutamate (B1630785) receptor that is permeable to Ca²⁺. This block is voltage-dependent and plays a crucial role in preventing excessive calcium influx, which can be neurotoxic. researchgate.net

Membrane Transport: The transport of ions across cellular membranes is also influenced by the relative concentrations of Mg²⁺ and Ca²⁺. nih.gov They can compete for transport proteins, and the electrochemical gradients they help establish are vital for cellular homeostasis. wikipedia.org

Table 2: Competitive Interactions between Magnesium and Calcium

| Binding Target | Effect of Competition | Mechanism | Functional Consequence |

|---|---|---|---|

| Calcium-binding proteins (e.g., EF-hand proteins) | Generally, Ca²⁺ binds with higher affinity, but Mg²⁺ can compete, especially at high concentrations. nih.govpnas.org | The "many-body polarization effect" favors the binding of the larger Ca²⁺ ion in densely charged binding pockets. nih.govpnas.org | Modulates the sensitivity and specificity of calcium signaling pathways. pnas.org |

| Transglutaminase 2 | Mg²⁺ competitively inhibits the Ca²⁺-activated transamidase activity. nih.gov | Mg²⁺ binds to the same sites as Ca²⁺, preventing the conformational changes required for enzymatic activity. nih.gov | Regulation of protein cross-linking and cellular signaling. nih.gov |

| Troponin C | Mg²⁺ competes with Ca²⁺ for the high-affinity divalent cation binding sites. ucla.edu | Direct competition for binding sites. ucla.edu | Modulation of the calcium sensitivity of muscle contraction. ucla.edu |

| Cell Membranes | Both ions bind to anionic phospholipids, stabilizing the membrane. wikipedia.org | Electrostatic interaction with negatively charged head groups. wikipedia.org | Influences membrane fluidity, permeability, and the function of embedded proteins like ion channels. wikipedia.org |

| NMDA Receptor Channel | Mg²⁺ blocks the channel pore in a voltage-dependent manner, preventing Ca²⁺ influx. researchgate.net | Electrostatic blockage of the channel pore by the Mg²⁺ ion. researchgate.net | Prevention of excitotoxicity and regulation of synaptic plasticity. researchgate.net |

Preclinical Research Models and Experimental Methodologies

In Vitro Cellular Models

In vitro models provide a foundational understanding of the molecular mechanisms through which Magnesium L-threonate exerts its effects at a cellular level.

Cultured hippocampal neurons are a primary tool for studying the effects of Magnesium L-threonate on synaptic function. Research shows that L-threonate, a component of MgT, directly induces an increase in intracellular magnesium concentration within these neurons. nih.govdntb.gov.ua This elevation of magnesium is critical, as it has been shown to upregulate the expression of the NR2B subunit of the NMDA receptor, a key component in learning and memory. nih.gov Studies have demonstrated that treating cultured hippocampal neurons with Magnesium L-threonate enhances synaptic plasticity and increases the density of functional synapses. nih.govnih.govnutraceuticalsworld.com This is thought to be achieved by increasing the quantity of weaker, more adaptive synaptic connections, which have a greater capacity for encoding new information. nih.gov One study quantified these effects, noting that rats treated with MgT showed a 60% increase in NR2B subunit expression in the hippocampus and a 52% enhancement in the magnitude of long-term potentiation (LTP) in hippocampal slices. nih.gov

Table 1: Effects of Magnesium L-threonate on Cultured Hippocampal Neurons

| Finding | Model System | Reported Effect | Source |

|---|---|---|---|

| Increased Intracellular Mg2+ | Cultured Rat Hippocampal Neurons | L-threonate directly induced an increase in intracellular magnesium concentration. | nih.govdntb.gov.ua |

| Upregulated NR2B Expression | Cultured Hippocampal Neurons | Increased the expression of the NR2B subunit of the NMDA receptor. | nih.gov |

| Enhanced Synaptic Plasticity | Cultured Hippocampal Neurons | Drove molecular changes necessary for enhanced synaptic plasticity. | nih.govnutraceuticalsworld.com |

To bridge the gap between animal and human studies, researchers have utilized neurons derived from human neural stem cells. In these in vitro models, L-threonate has been shown to be as effective at upregulating synapse density as it is in rat neuronal models. dntb.gov.ua This finding suggests that the mechanisms observed in rodent cells, such as the enhancement of synaptic connections, are likely translatable to human neurons. nih.govdntb.gov.ua

The HT22 mouse hippocampal neuronal cell line is frequently used to model oxidative stress-induced neuronal damage, a key factor in neurodegenerative diseases. youtube.commdpi.comnutraceuticalsworld.com In studies using this model, Magnesium L-threonate has demonstrated significant neuroprotective effects. youtube.comresearchgate.net Specifically, when HT22 cells were exposed to amyloid β-peptide (Aβ₂₅₋₃₅) to induce oxidative stress and toxicity, pretreatment with MgT led to several positive outcomes. youtube.comresearchgate.net Researchers observed that MgT prevented this damage by increasing cell viability, decreasing the formation of reactive oxygen species (ROS), and reducing the rate of apoptosis. youtube.comresearchgate.net Further investigation revealed that MgT intervention downregulated the expression of pro-apoptotic proteins like Bax and upregulated the anti-apoptotic protein Bcl-2. nih.gov It also appeared to activate the prosurvival PI3K/Akt signaling pathway. nih.govyoutube.com

Table 2: Neuroprotective Effects of Magnesium L-threonate on Aβ-treated HT22 Cells

| Metric | Effect of MgT Pretreatment | Source |

|---|---|---|

| Cell Viability | Increased | youtube.comresearchgate.net |

| Reactive Oxygen Species (ROS) | Decreased | youtube.comresearchgate.net |

| Apoptosis Rate | Decreased | youtube.comresearchgate.net |

| PI3K/Akt Pathway | Activated | nih.govyoutube.com |

| Bax (Pro-apoptotic protein) | Downregulated | nih.gov |

BV-2 cells are an immortalized murine microglial cell line commonly used as a substitute for primary microglia to study neuroinflammation. nih.gov While direct in vitro studies on the effects of Magnesium L-threonate on BV-2 cells are not extensively detailed in the provided search results, related research provides insights. One study on a different compound, Magnesium Lithospermate B, found it suppressed neuroinflammation in LPS-stimulated BV-2 cells, reducing inflammatory mediators and promoting a shift from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. nih.gov Importantly, an in vivo study using a mouse model of neuromyelitis optica spectrum disorder (NMOSD) showed that pretreatment with Magnesium L-threonate alleviated the activation of microglia, suggesting it has anti-inflammatory effects on these resident immune cells of the brain. nih.gov

In Vivo Animal Models

Rodent models are crucial for evaluating the systemic and behavioral effects of Magnesium L-threonate. Studies in both rats and mice have consistently shown that oral administration of MgT effectively increases magnesium concentration in the brain and cerebrospinal fluid, a feat not easily achieved by other magnesium compounds.

In young rats, MgT treatment has been found to enhance both spatial and associative memory. nutraceuticalsworld.com In aged rats, supplementation improved spatial working memory and learning abilities. nih.gov One study noted that aged rats treated with MgT made approximately 15% more correct choices in a T-maze test compared to untreated rats. nih.gov This improvement in cognitive function was associated with an increased density of synapses in the hippocampus.

Studies using mouse models of Alzheimer's disease (APP/PS1 mice) have also yielded significant findings. youtube.com MgT treatment was shown to ameliorate cognitive deficits and memory impairment in these mice. youtube.com Mechanistically, this was linked to the attenuation of impairment in adult hippocampal neurogenesis and a reduction in the expression of amyloid-β. youtube.com Furthermore, MgT was found to suppress the apoptosis of hippocampal neurons in this disease model. youtube.com Another study in a mouse model for neuromyelitis optica spectrum disorder found MgT pretreatment reduced neuroinflammation and demyelination. nih.gov

Research has also explored MgT's ability to counteract cognitive damage from environmental toxins. In a rat model of developmental lead exposure, dietary intake of MgT rescued impaired spatial memory. nutraceuticalsworld.com This cognitive recovery was correlated with an increase in dendritic spine density in the hippocampus. nutraceuticalsworld.com

Table 3: Summary of Findings from In Vivo Rodent Models

| Model | Key Findings | Reported Outcomes | Source |

|---|---|---|---|

| Young Rats | Enhanced Learning & Memory | Increased spatial and associative memory. | nutraceuticalsworld.com |

| Aged Rats | Improved Cognitive Function | Enhanced working memory, learning, and pattern completion; increased synaptic density. | nih.gov |

| Alzheimer's Disease Mouse Model (APP/PS1) | Attenuated Cognitive Deficit | Ameliorated memory impairment; reduced hippocampal neuron apoptosis; attenuated neurogenesis impairment. | youtube.com |

| Lead-Exposed Rats | Rescued Memory Impairment | Reversed spatial memory deficits; increased dendritic spine density. | nutraceuticalsworld.com |

Zebrafish Models for Neuroprotection and Hypoxic Conditions

Zebrafish are utilized as a model to study neuroprotection, particularly under hypoxic conditions. nih.govresearchgate.netresearchgate.netnih.gov Pre-treatment with Magnesium L-threonate has been shown to attenuate cell death and cerebral infarction resulting from hypoxia. nih.govresearchgate.netresearchgate.netnih.gov In these models, cognitive function is assessed using tests like the T-maze, where Magnesium L-threonate-treated zebrafish showed preserved memory despite hypoxic insults. nih.govresearchgate.netresearchgate.net The neuroprotective effects appear to be linked to the modulation of the glutamate (B1630785) transporter EAAT4, with its expression being upregulated by Magnesium L-threonate. nih.govresearchgate.netnih.gov In vitro studies using human SH-SY5Y neurons also demonstrated that Magnesium L-threonate significantly increased cell viability under hypoxic conditions. nih.govresearchgate.netresearchgate.net

Table 4: Research Findings in Zebrafish Models

| Condition | Key Findings | Reference |

| Hypoxia | Attenuated cell death and cerebral infarction, preserved cognitive function, upregulated EAAT4 protein expression. | nih.govresearchgate.netresearchgate.netnih.gov |

Drosophila Models for Synaptic Studies

While specific studies on Drosophila models for synaptic studies with Magnesium L-threonate were not identified in the provided search results, the broader research context emphasizes the compound's role in enhancing synaptic density and plasticity. nutraceuticalsworld.comnutritionaloutlook.comnih.govresearchgate.net Studies in rodent models have shown that Magnesium L-threonate increases the density of synaptophysin-/synaptobrevin-positive puncta in the hippocampus, which correlates with memory improvement. nih.gov It is proposed that the L-threonate component facilitates the transport of magnesium into neurons, leading to these enhancements. nutraceuticalsworld.comnih.govresearchgate.net

Ex Vivo Tissue Analysis

Brain Slice Preparations (e.g., Hippocampal Dentate Gyrus)

Ex vivo brain slice preparations, particularly from the hippocampal dentate gyrus, are a valuable tool for studying the cellular and molecular effects of compounds on neuronal circuits. While the search results mention the use of hippocampal brain slices in general neuroscience research, including for studying epilepsy and preparing organotypic cultures, aston.ac.ukresearchgate.net specific studies detailing the use of this methodology to analyze the direct effects of Magnesium;2,3,4-trihydroxybutanoate were not prominently featured. However, research on AD models mentions the collection of hippocampus tissues after cognitive tests to measure neurogenesis markers, implying analysis of this brain region. nih.gov Studies in rats have also analyzed the density of synaptic markers in the dentate gyrus and CA1 subregions of the hippocampus following treatment with Magnesium L-threonate. nih.gov The preparation of acute hippocampal slices is a standard procedure for electrophysiological recordings and can be used to assess synaptic plasticity. researchgate.net

Regional Brain Dissection and Analysis

In preclinical research, the analysis of specific brain regions is crucial for understanding the localized effects of Magnesium L-threonate (Magnesium;2,3,4-trihydroxybutanoate). Studies often focus on areas critical for memory and cognition, such as the hippocampus and prefrontal cortex.

Following experimental periods, animal models are euthanized, and their brains are rapidly dissected to isolate these regions. For instance, in studies investigating the effects of Magnesium L-threonate on cognitive deficits, the hippocampus is a primary area of interest. en-journal.org Tissues from the hippocampus, specifically the dentate gyrus (DG), are collected for further analysis. researchgate.net Similarly, research on motor deficits and neurodegeneration targets the substantia nigra pars compacta (SNpc) and the striatum. nih.gov

These dissected brain regions are then processed for various biochemical and molecular analyses. This targeted approach allows researchers to correlate behavioral changes with molecular and cellular alterations within specific neural circuits. For example, analysis of the hippocampus can reveal changes in synaptic protein expression or neurogenesis, providing a mechanistic link to observed improvements in memory. en-journal.orgresearchgate.net Clinical studies in humans with dementia also focus on these regions, using neuroimaging techniques like FDG-PET to assess metabolic activity in the medial temporal region (including the hippocampus and entorhinal cortex) and the prefrontal cortex. clinicaltrials.govclinicaltrials.gov

Biochemical and Molecular Biology Techniques in Preclinical Research

A significant focus of Magnesium L-threonate research is its impact on the expression of genes and proteins critical for synaptic plasticity and function. Techniques such as Western blotting and polymerase chain reaction (PCR) are commonly employed to quantify these changes in dissected brain tissues.

NR2 Subunits of NMDA Receptors: The N-methyl-D-aspartate (NMDA) receptor is vital for synaptic plasticity. Studies have shown that Magnesium L-threonate can influence the expression of its subunits. Specifically, it has been observed to upregulate the expression of the NR2B subunit in cultured hippocampal neurons. metagenicsinstitute.com In a rat model of developmental lead exposure, Magnesium L-threonate treatment was found to significantly increase the protein levels of the NR2A subunit in the hippocampal dentate gyrus, while having no effect on NR2B. researchgate.net The upregulation of NR2B is thought to enhance memory by increasing long-term potentiation. metagenicsinstitute.com In contrast, some studies on major depression have noted reduced expression of NR2A and NR2B in the prefrontal cortex. nih.gov

GluR1 Subunit of AMPA Receptors: The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is another key player in synaptic transmission. Research indicates that Magnesium L-threonate can increase the expression of the GluR1 subunit in the hippocampal dentate gyrus of rats exposed to lead. researchgate.net

PSD-95: Postsynaptic density protein-95 (PSD-95) is a scaffolding protein that plays a crucial role in the organization and stability of synapses. Studies have investigated the effect of Magnesium L-threonate on PSD-95 levels. In lead-exposed rats, however, no significant change in PSD-95 expression was observed following treatment. researchgate.netresearchgate.net This is noteworthy as reduced levels of PSD-95 have been found in the prefrontal cortex in cases of major depression. nih.gov

BDNF: Brain-derived neurotrophic factor (BDNF) is a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. Research has suggested that increased brain magnesium levels through Magnesium L-threonate supplementation can lead to increased expression of BDNF.

The table below summarizes the effects of Magnesium L-threonate on the expression of these key synaptic proteins in different experimental models.

| Gene/Protein | Experimental Model | Brain Region | Observed Effect of Magnesium L-threonate | Reference |

|---|---|---|---|---|

| NR2A | Lead-exposed rats | Hippocampal DG | Increased | researchgate.net |

| NR2B | Cultured hippocampal neurons | - | Upregulated | metagenicsinstitute.comnih.gov |

| NR2B | Lead-exposed rats | Hippocampal DG | No effect | researchgate.net |

| GluR1 | Lead-exposed rats | Hippocampal DG | Increased | researchgate.net |

| PSD-95 | Lead-exposed rats | Hippocampal DG | No effect | researchgate.netresearchgate.net |

While direct assays for AMP-activated protein kinase (AMPK) activation in the context of Magnesium L-threonate are not prominently detailed in the provided search results, the broader scope of its molecular effects is under investigation.

Oxidative stress is a key pathological feature in many neurological disorders. Malondialdehyde (MDA) is a well-established marker of lipid peroxidation and is often measured to assess the level of oxidative damage.

In preclinical studies, Magnesium L-threonate has demonstrated a capacity to mitigate oxidative stress. For instance, in a mouse model of Alzheimer's disease (APP/PS1 mice), treatment with Magnesium L-threonate led to a significant decrease in serum MDA levels. nih.gov This suggests a protective effect against systemic oxidative damage.

Similarly, in a rat model of Alzheimer's disease induced by aluminum chloride, the administration of Magnesium L-threonate resulted in significantly lower MDA levels in the brain. indexcopernicus.com This was accompanied by an increase in the levels of endogenous antioxidants. These findings support the hypothesis that oxidative damage plays a crucial role in the progression of the disease and that Magnesium L-threonate can counteract this process. indexcopernicus.com

The table below presents data on the effect of Magnesium L-threonate on Malondialdehyde levels in different preclinical models.

| Experimental Model | Tissue/Fluid Analyzed | Observed Effect of Magnesium L-threonate on MDA Levels | Reference |

|---|---|---|---|

| APP/PS1 Mouse Model of Alzheimer's Disease | Serum | Decreased | nih.gov |

| Aluminum Chloride-Induced Alzheimer's Disease Rat Model | Brain | Decreased | indexcopernicus.com |

The impact of Magnesium L-threonate on neurotransmitter systems is a critical area of investigation, particularly in the context of neurodegenerative diseases like Parkinson's. In a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), Magnesium L-threonate treatment was shown to attenuate the loss of dopamine (B1211576) (DA) neurons. nih.gov

This was assessed by quantifying tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, in the substantia nigra pars compacta and the striatum. The results indicated that Magnesium L-threonate, but not magnesium sulfate, dose-dependently attenuated the loss of TH-positive neurons and the reduction of TH expression. nih.gov This suggests that Magnesium L-threonate can protect the dopaminergic system, which is progressively lost in Parkinson's disease, leading to motor deficits. nih.gov

Advanced Analytical Methodologies in Research

Chromatographic and Spectroscopic Techniques

Modern analytical laboratories employ a suite of powerful techniques to study Magnesium;2,3,4-trihydroxybutanoate. These methods allow for the separation, identification, and quantification of the compound and its related metabolites in various matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity and enantiomeric excess of chiral compounds like Magnesium;2,3,4-trihydroxybutanoate. heraldopenaccess.usnih.gov The enantiomeric excess is a critical quality attribute, as different enantiomers of a drug can have distinct pharmacological effects. heraldopenaccess.us HPLC methods, often coupled with mass spectrometry (MS) or chiroptical detectors like Circular Dichroism (CD), are the instruments of choice for this purpose due to their high resolution, sensitivity, and accuracy. heraldopenaccess.usnih.gov

For the analysis of the threonate portion of the molecule, an LC-MS/MS-based bioanalytical method has been developed. sci-hub.seresearchgate.net Since threonate is highly polar, it requires a specialized approach for retention and separation on typical reversed-phase HPLC columns. sci-hub.se One effective strategy involves chemical derivatization to make the analyte more amenable to chromatographic separation. For instance, L-threonate can be acetylated, allowing for baseline separation from its stereoisomer, D-erythronate. sci-hub.seresearchgate.net This separation is crucial as stereoisomers that are not chromatographically resolved can interfere with accurate quantification. sci-hub.se

The determination of enantiomeric excess can be achieved by using a chiral stationary phase in the HPLC column or by derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on a standard achiral column. heraldopenaccess.us Mass spectrometry serves as a highly specific and sensitive detector, capable of quantifying the separated enantiomers even in complex mixtures. nih.gov

Table 1: HPLC-MS Method Parameters for L-Threonate Analysis This interactive table summarizes typical parameters for the analysis of derivatized L-threonate based on published research.

| Parameter | Description | Reference |

|---|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | sci-hub.se |

| Sample Pre-treatment | Protein precipitation followed by derivatization (acetylation) | sci-hub.seresearchgate.net |

| Separation | Reversed-phase chromatography to separate derivatized L-threonate from its stereoisomers | sci-hub.se |

| Detection | Mass Spectrometry | nih.gov |

| Calibration Range | 100 to 10,000 ng/mL | sci-hub.seresearchgate.net |

| Intra-run Precision (CV) | < 3.6% for QC samples; 6.1% at Lower Limit of Quantitation | sci-hub.seresearchgate.net |

| Inter-run Precision (CV) | 3.2% for QC samples at endogenous level | sci-hub.seresearchgate.net |

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is a robust and widely used technique for determining the elemental composition of samples. It is particularly well-suited for accurately quantifying the magnesium content in Magnesium;2,3,4-trihydroxybutanoate. researchgate.netresearchgate.net The method involves introducing the sample into an argon plasma, which excites the atoms of the elements present. As these excited atoms relax to a lower energy state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of the element in the sample. researchgate.net

For the analysis of magnesium, specific emission lines are monitored, such as those in the 279 nm range. inorganicventures.com Careful selection of the analytical wavelength is necessary to avoid spectral interferences from other elements that may be present in the sample matrix. rsc.org ICP-OES offers high sensitivity and is a standard method for quality control in the manufacturing of magnesium-containing compounds and alloys. researchgate.netanalytice.com The technique can be used to confirm that the magnesium content of the final product meets specifications. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for proteomics and metabolomics, providing insights into the biological effects of substances like Magnesium L-threonate (the salt form of the compound). nih.govnih.gov This technique combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. uab.edu

In a notable study, LC-MS/MS was used to investigate changes in the urinary proteome of rats following the administration of Magnesium L-threonate. nih.govnih.gov The results demonstrated that the intake of this magnesium compound significantly altered the urinary proteome, affecting proteins involved in biological functions related to magnesium. nih.govnih.gov This type of proteomic profiling helps to elucidate the systemic effects of the compound and can provide valuable information on its mechanism of action. nih.gov

In metabolomics, LC-MS/MS is used for the targeted quantification of specific metabolites. A validated method exists for measuring endogenous levels of L-threonate in human plasma. sci-hub.seresearchgate.net This involves isotope dilution, where a stable isotope-labeled version of the analyte is added to the sample as an internal standard, followed by sample clean-up and derivatization. The subsequent LC-MS/MS analysis allows for precise and accurate quantification, which is essential for pharmacokinetic and biomarker studies. sci-hub.seuab.edu

Gas Chromatography-Mass Spectrometry (GC-MS) is another key technique in metabolomics, particularly for the analysis of small, volatile, and thermally stable compounds. However, many biologically relevant molecules, including organic acids like 2,3,4-trihydroxybutyrate, are not inherently suitable for GC-MS analysis due to their low volatility and polar nature. dc.govnih.gov

To overcome this limitation, a chemical derivatization step is required prior to analysis. dc.govnih.gov Derivatization involves reacting the analyte with a specific reagent to create a more volatile and less polar derivative. nih.gov For hydroxy acids, this often involves silylation, using reagents like N,O-Bistrifluoroacetamide (BSTFA) or N-tert-butyl-dimethylsilyl-N-methyltrifluoracetamide (MTBSTFA), which replace the active hydrogens on hydroxyl and carboxyl groups. dc.govnih.gov This process improves the chromatographic properties of the analyte, leading to better peak shape and enhanced sensitivity. nih.gov

The derivatized sample is then injected into the GC-MS system, where the compounds are separated based on their boiling points and polarity and subsequently identified and quantified by the mass spectrometer. mdpi.com This approach has been successfully used to quantify related hydroxybutyrates in biological samples, demonstrating its applicability for studying the metabolic pathways involving 2,3,4-trihydroxybutyrate. nih.govmdpi.com

Table 2: Comparison of Derivatization Agents for GC-MS Analysis This interactive table outlines common derivatization agents used for analyzing polar metabolites like hydroxy acids.

| Derivatization Agent | Target Functional Groups | Key Advantages | Reference |

|---|---|---|---|

| BSTFA (N,O-Bistrifluoroacetamide) | Hydroxyl, Carboxyl, Amine | Forms stable derivatives, commonly used. | dc.gov |

| MTBSTFA (N-tert-butyl-dimethylsilyl-N-methyltrifluoracetamide) | Hydroxyl, Carboxyl | Forms highly stable derivatives with characteristic mass spectra, improving identification. | nih.gov |

| Fluorinated Anhydrides (e.g., PFPA, HFBA) | Amine, Hydroxyl | Creates derivatives with excellent chromatographic behavior and sensitivity. | nih.gov |

Structural Elucidation and Characterization Techniques

Confirming the precise chemical structure and elemental makeup of Magnesium;2,3,4-trihydroxybutanoate is fundamental. This is achieved through a combination of techniques that provide definitive information about the molecule.

Elemental analysis is performed to determine the mass fractions of the elements (carbon, hydrogen, oxygen, and magnesium) within the compound. The experimentally determined values are then compared against the theoretical values calculated from the molecular formula, C₈H₁₄MgO₁₀. nih.gov Techniques like Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) are employed for the precise measurement of the magnesium content, as detailed previously. researchgate.netrsc.org This analysis serves as a fundamental check of the compound's purity and confirms that the stoichiometry of the salt is correct.

Advanced Microscopic Techniques for Material Characterization (Contextual Application)

The characterization of a synthesized compound like Magnesium;2,3,4-trihydroxybutanoate is crucial to confirm its identity, purity, and physical properties. Advanced techniques such as Brunauer-Emmett-Teller (BET) analysis and X-ray Diffraction (XRD) are fundamental in this process. researchgate.netfrontiersin.org